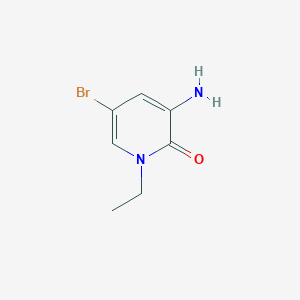

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Description

BenchChem offers high-quality 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYSBRANOZFOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Executive Summary & Structural Identity[1]

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one (CAS: 1638764-56-3) is a highly functionalized heterocyclic building block belonging to the 2-pyridone family.[1][2] In modern medicinal chemistry, this scaffold serves as a "privileged structure," particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The molecule features three distinct vectors for chemical diversification:

-

The C5-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

-

The C3-Amino Group: A nucleophilic site for amide coupling, reductive amination, or heterocyclization.

-

The N1-Ethyl Group: A fixed hydrophobic moiety that modulates solubility and prevents lactam-lactim tautomerism, locking the core in the 2-pyridone (amide) form.[1]

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

| Property | Value / Description |

| CAS Number | 1638764-56-3 |

| IUPAC Name | 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~1.2 – 1.5 (Lipophilic enough for membrane permeability, polar enough for solubility) |

| pKa (Conjugate Acid) | ~3.5 (Pyridone oxygen protonation), ~2.0 (Amino group) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (C=O, Pyridone N lone pair involved in resonance) |

Synthetic Pathways and Process Chemistry[6][9][12]

The synthesis of 3-amino-5-bromo-1-ethylpyridin-2(1H)-one requires careful control of regioselectivity, particularly during the alkylation step to ensure N-alkylation over O-alkylation.[1]

Core Synthetic Strategy

The most robust route proceeds via the nitration of a 5-bromo-2-pyridone precursor, followed by N-alkylation and subsequent nitro reduction.[1] Direct alkylation of the amino-pyridone is possible but prone to over-alkylation or oxidation.[1]

Step 1: N-Alkylation (Critical Control Point)

Pyridones are ambient nucleophiles.[1] Reaction with ethyl iodide (EtI) in the presence of a base (e.g., K₂CO₃) can yield a mixture of the desired N-ethyl-2-pyridone and the O-ethyl-2-methoxypyridine byproduct.[1]

-

Optimization: Use of polar aprotic solvents (DMF, DMSO) and "hard" bases (LiH, NaH) or carbonates favors the thermodynamic N-alkyl product.

Step 2: Nitro Reduction

The reduction of the nitro group to the amine must be chemoselective to avoid debromination (hydrodehalogenation).

-

Preferred Method: Iron (Fe) powder in Ammonium Chloride (NH₄Cl) or Acetic Acid.

-

Avoid: Catalytic hydrogenation (H₂/Pd-C) often leads to concomitant loss of the C5-Bromine atom unless poisoned catalysts are used.[1]

Figure 1: Step-wise synthetic pathway prioritizing regiocontrol and halogen retention.[1]

Chemical Reactivity & Derivatization[1][6][12][13]

This molecule is a "linchpin" scaffold. Its orthogonal reactivity allows it to serve as a central hub in fragment-based drug discovery (FBDD).[1]

A. The C5-Bromine: Cross-Coupling Vector

The bromine at position 5 is electronically activated for oxidative addition by palladium species due to the electron-deficient nature of the pyridine ring.[1]

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1] Excellent for extending the carbon skeleton.

-

Buchwald-Hartwig: Allows introduction of amines.[1] Note: The C3-amino group may need protection (e.g., Boc) to prevent catalyst poisoning or competing reactions, although the C5-Br is significantly more electrophilic.

-

Stille/Negishi: Viable but less common due to toxicity/sensitivity.

B. The C3-Amino Group: Amide Formation

The C3-amine is less basic than a typical aniline due to the electron-withdrawing effect of the adjacent carbonyl and the pyridine ring.[1]

-

Acylation: Reacts with acid chlorides or carboxylic acids (with HATU/EDCI) to form amides. This is the classic "hinge-binder" motif in kinase inhibitors (forming H-bonds with the ATP pocket).[1]

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a halide (Cl, I, F) or nitrile, allowing for late-stage modification.

C. The Pyridone Core (Lactam)

-

Hydrogen Bonding: The C=O acts as a hydrogen bond acceptor. The N-ethyl group removes the H-bond donor capability of the ring nitrogen, fixing the tautomer and increasing lipophilicity.[1]

Figure 2: Orthogonal reactivity map highlighting the three primary vectors for modification.

Analytical Characterization

Validating the identity of this intermediate requires specific attention to the N-ethyl signals and the substitution pattern on the pyridine ring.

1H NMR Signature (Predicted in DMSO-d6)[1]

-

Pyridine Protons: Two distinct singlets (or doublets with small J coupling ~2.5 Hz).

-

H-6 (adjacent to N): Deshielded, typically δ 7.8 – 8.2 ppm.

-

H-4 (between Br and NH₂): Typically δ 7.2 – 7.5 ppm.[1]

-

-

Amino Group: Broad singlet, δ 5.0 – 6.5 ppm (exchangeable with D₂O).

-

Ethyl Group:

Mass Spectrometry (LC-MS)[1][2]

-

Ionization: ESI Positive Mode [M+H]⁺.

-

Isotope Pattern: Distinct 1:1 doublet for the ⁷⁹Br and ⁸¹Br isotopes.

-

Peaks at m/z ~217 and ~219.

-

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 3-amino-2-pyridone motif is a bioisostere for the quinazoline or aminopyrimidine scaffolds often found in kinase inhibitors (e.g., EGFR, BTK inhibitors).

-

Mechanism: The amide formed at the C3 position acts as a Hydrogen Bond Donor (NH) and Acceptor (CO) pair that mimics the adenine ring of ATP, binding to the "hinge region" of the kinase.

-

Advantage: The N-ethyl group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase), improving potency and selectivity compared to the unsubstituted analog.

BET Bromodomain Inhibitors

Derivatives of aminopyridones have been explored as acetyl-lysine mimetics.[1] The carbonyl oxygen accepts a hydrogen bond from the conserved asparagine residue in the BET bromodomain binding pocket.

Safety & Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).[3]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Dark storage is recommended to prevent potential photochemical debromination over long periods.[1]

-

Incompatibility: Strong oxidizing agents.

References

-

BLD Pharm. (2023).[2] Product Analysis: 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one (CAS 1638764-56-3).[1][2] Retrieved from

-

PubChem. (2023).[3] Compound Summary: 3-amino-5-bromo-1H-pyridin-2-one.[1] National Library of Medicine. Retrieved from

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Discusses the scaffold utility in kinase and viral inhibitors.[4] Retrieved from

-

Organic Syntheses. (1951). 2-Amino-5-bromopyridine Synthesis Protocols. Provides foundational chemistry for the bromination of aminopyridines. Retrieved from

-

MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Details the reactivity of the C5-Bromine in similar scaffolds. Retrieved from

Sources

An In-Depth Technical Guide to 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, key chemical properties, and the broader context of the pyridinone scaffold in modern drug development. This document is intended to serve as a valuable resource, grounded in scientific principles, to empower researchers in their synthetic and drug discovery endeavors.

Core Compound Identification and Properties

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one is a substituted pyridinone, a class of compounds recognized for its diverse biological activities.[1] The strategic placement of the amino and bromo groups, along with the N-ethyl substituent, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries.

| Identifier | Value | Source |

| CAS Number | 1638764-56-3 | [1], [2] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| IUPAC Name | 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one | |

| Canonical SMILES | CCN1C=C(Br)C=C(N)C1=O | |

| InChI Key | InChIKey=VQZJJLBRPXNCNB-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most logical approach involves the N-alkylation of the pyridinone nitrogen of 3-amino-5-bromopyridin-2(1H)-one. This strategy is favored due to the higher nucleophilicity of the pyridinone nitrogen compared to the exocyclic amino group, especially under basic conditions.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general N-alkylation methods for pyridinones and related heterocycles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields.

Materials:

-

3-Amino-5-bromopyridin-2(1H)-one

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-bromopyridin-2(1H)-one (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material. To this solution, add a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1-1.2 eq) portion-wise at 0 °C.

-

Addition of Ethylating Agent: After stirring the mixture for 30 minutes, add the ethylating agent (e.g., ethyl iodide, 1.2-1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one.

Reactivity and Further Functionalization

The chemical architecture of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one offers two primary sites for further chemical modification: the exocyclic amino group and the bromo substituent.

-

Amino Group (-NH₂): The amino group can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination. These modifications are crucial for introducing diverse side chains to explore structure-activity relationships (SAR).

-

Bromo Group (-Br): The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl moieties at the 5-position of the pyridinone ring.

Caption: Potential functionalization pathways of the target compound.

Spectral Characterization (Predicted)

While experimental spectral data for 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one is not publicly available, the following are the expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR:

-

An ethyl group signal: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 3.9-4.1 ppm (CH₂).

-

Two aromatic protons on the pyridinone ring, appearing as doublets in the range of 7.0-8.0 ppm.

-

A broad singlet for the amino (-NH₂) protons, the chemical shift of which will be solvent-dependent.

-

-

¹³C NMR:

-

Signals for the ethyl group carbons around 14-16 ppm (CH₃) and 40-45 ppm (CH₂).

-

Four signals for the pyridinone ring carbons, including a carbonyl carbon signal around 160-170 ppm.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C=O stretching vibration for the pyridinone carbonyl group around 1640-1680 cm⁻¹.

-

C-N and C-Br stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (EI or ESI):

-

A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) showing a characteristic isotopic pattern for a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units).

-

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of 3-aminopyridin-2(1H)-one have shown promise as potent and selective inhibitors of various enzymes, highlighting the potential of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one as a key intermediate in drug discovery programs.

Antiviral Activity

A notable application of 3-aminopyridin-2(1H)-one derivatives is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The core structure has been shown to bind effectively to the allosteric site of the reverse transcriptase enzyme.

Kinase Inhibition

The pyridinone ring can act as a bioisostere for other aromatic and heteroaromatic systems, and its ability to form key hydrogen bonds makes it a valuable motif in the design of kinase inhibitors. Kinases are a major class of drug targets in oncology and inflammatory diseases.

Other Potential Therapeutic Areas

The versatility of the pyridinone scaffold suggests its potential in a broad range of therapeutic areas, including but not limited to:

-

Antibacterial agents

-

Anti-inflammatory agents

-

Anticancer agents

The ability to easily diversify the structure of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one makes it an ideal candidate for lead optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties.

Safety and Handling

-

Hazard Statements: H302 (Harmful if swallowed). Similar compounds may also cause skin and eye irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P330: Rinse mouth.

-

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined reactive sites allow for systematic structural modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While specific biological data for this compound is limited, the proven track record of the 3-aminopyridinone scaffold in various therapeutic areas underscores its significant potential. This guide provides a foundational understanding of its chemistry and potential applications, serving as a catalyst for further research and innovation in the field.

References

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 3-amino-5-bromo-1h-pyridin-2-one. Retrieved February 15, 2026, from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved February 15, 2026, from [Link]

-

Queen's University. (n.d.). Bio NMR spectroscopy. Retrieved February 15, 2026, from [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 15, 2026, from [Link]

-

Arkivoc. (2008). A three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved February 15, 2026, from [Link]

-

ZORA. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of Some New Coumarin Derivatives with Biological Activity. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved February 15, 2026, from [Link]

-

RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved February 15, 2026, from [Link]

-

Academia.edu. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2026, January 15). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2024, June 15). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibac. Retrieved February 15, 2026, from [Link]

-

Te-Lian. (2026, January 25). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved February 15, 2026, from [Link]

Sources

Thermodynamic Stability & Degradation Kinetics of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Executive Summary

This technical guide details the thermodynamic and kinetic stability profile of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one (CAS: 1638764-56-3). As a functionalized 2-pyridone scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., MPS1, Aurora kinase) and anti-fibrotic agents.

While the core pyridinone ring exhibits high thermodynamic stability due to aromatic resonance, the 3-amino substituent introduces significant kinetic liabilities, specifically oxidative dimerization and Schiff base formation. Furthermore, the 2-pyridone chromophore is susceptible to [4+4] photocycloaddition.[1] This guide provides the structural rationale for these behaviors and defines the experimental protocols required to validate them.

Molecular Architecture & Thermodynamic Baseline

Structural Analysis & The "Lactam Lock"

The stability of 2-hydroxypyridine derivatives is governed by the lactam-lactim tautomeric equilibrium. For the parent 3-amino-2-pyridone, the lactam (keto) form is thermodynamically favored in the solid state and polar solvents.

In 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one , the N1-ethyl group acts as a "Lactam Lock," permanently fixing the molecule in the thermodynamically stable amide configuration. This prevents tautomerization to the 2-hydroxypyridine form, simplifying the impurity profile by eliminating O-alkylation side reactions during downstream synthesis.

Figure 1: The N-ethyl substitution locks the thermodynamic state, preventing the lactam-lactim equilibrium observed in the parent scaffold.

Predicted Physicochemical Properties[2]

-

Melting Point: The parent 3-amino-2-pyridone melts at ~242°C due to an extensive intermolecular hydrogen bonding network (N-H···O=C). The N-ethyl substitution disrupts this network, significantly lowering the lattice energy.

-

Predicted Range:110°C – 140°C .

-

-

pKa (Conjugate Acid): The 3-amino group is weakly basic due to the electron-withdrawing nature of the pyridone ring and the 5-bromo substituent.

-

Predicted pKa:~3.5 – 4.5 . (Protonation occurs at the 3-amino group; the ring oxygen is non-basic).

-

Critical Degradation Pathways (Kinetic Instability)

Despite thermodynamic stability in the ground state, the molecule exhibits specific kinetic vulnerabilities under stress.

Oxidative Dimerization (Primary Risk)

The electron-rich 3-amino group is susceptible to oxidation, particularly in solution or when exposed to air/light over time. The presence of the electron-donating amino group at position 3 activates the ring, while the 5-bromo group (electron-withdrawing) partially mitigates this. However, oxidation can lead to azo-dimers or imino-quinone species.

Photochemical [4+4] Cycloaddition

2-Pyridones are classic substrates for photochemical dimerization.[1] Under UV irradiation, two molecules can undergo a [4+4] cycloaddition to form a cyclobutane-containing dimer. This process is reversible but represents a major stability risk during storage or processing under ambient light.

Degradation Mechanism Map

Figure 2: Primary degradation pathways. Oxidative dimerization and photodimerization are the dominant risks under ambient conditions.

Experimental Characterization Framework

To validate the stability profile for regulatory filing (IND/NDA), the following forced degradation studies (aligned with ICH Q1A) are required.

Forced Degradation Protocol

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24-48 Hours | < 5% | Tests stability of amide bond (unlikely to break) and amino group protonation. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24-48 Hours | < 5% | Tests resistance to ring opening. |

| Oxidation | 3% H₂O₂ at RT | 2-6 Hours | 10-20% | Critical: Assesses susceptibility of 3-amino group to form N-oxides or azo species. |

| Photolysis | 1.2M lux hours (VIS) / 200 Wh/m² (UV) | Cycle | 5-15% | Critical: Tests for [4+4] dimerization. |

| Thermal | 80°C (Solid State) | 7 Days | < 1% | Assesses solid-state lattice stability and sublimation potential. |

Thermal Analysis Workflow (DSC/TGA)

To determine the thermodynamic phase stability:

-

TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 350°C under

.-

Success Criteria: No weight loss < 150°C (confirms non-solvated, anhydrous form). Decomposition onset > 200°C.

-

-

DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 160°C).

-

Purpose: Identify melting point (

), glass transition ( -

Note: If multiple endotherms appear, polymorph screening is mandatory.

-

Handling & Storage Recommendations

Based on the identified liabilities, the following storage controls are mandatory to maintain thermodynamic and chemical integrity:

-

Light Protection: Store in amber borosilicate glass vials. The pyridone ring's UV absorption overlaps with solar radiation, making it highly photosensitive.

-

Inert Atmosphere: The 3-amino group is an antioxidant scavenger. Store under Argon or Nitrogen to prevent slow oxidative "browning" over time.

-

Temperature: Store at 2-8°C for long-term reference standards. Ambient storage is acceptable for short-term use if protected from light and moisture.

-

Solution Stability: Avoid storing in solution for >24 hours unless frozen. If using DMSO stocks, freeze at -20°C immediately to prevent oxidation.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

-

Sieburth, S. M. Photoreactivity of 2-Pyridones.[1] Inter- and Intramolecular Photocycloadditions.[1] Journal of Organic Chemistry, 2004.

-

Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones. ResearchGate/ProQuest Analysis of Aminopyridone Oxidation by Peroxidases.

-

PubChem Compound Summary. 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one (CAS 1638764-56-3). National Center for Biotechnology Information. Link

-

ChemicalBook. 3-Amino-5-bromo-pyridin-2-ol Properties and Analogues.Link

Sources

pKa values of amino group in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

An In-depth Technical Guide to the pKa of the Amino Group in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of the primary amino group in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one. We delve into the structural factors that modulate the basicity of this functional group, including the electronic effects of the pyridinone ring, the bromo substituent, and the N-ethyl group. Detailed, field-proven protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry are presented, alongside a robust workflow for computational pKa prediction using Density Functional Theory (DFT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of pKa determination for novel heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH is dictated by its pKa value(s).[3] Since most physiological environments are aqueous and have distinct pH values (e.g., stomach pH 1-3.5, blood pH 7.4), the ionization state of a drug is paramount to its behavior.[1] Key properties such as aqueous solubility, membrane permeability, and protein binding are all heavily influenced by the pKa.[1][2] Therefore, the accurate determination of this parameter is an indispensable step in the early stages of drug development.

The molecule at the center of this guide, 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one, is a substituted pyridinone. This heterocyclic scaffold is prevalent in medicinal chemistry. The primary amino group at the 3-position is a key site for protonation, and its basicity is modulated by the interplay of various electronic effects within the molecule. Understanding its pKa is crucial for predicting its behavior in biological systems and for designing derivatives with optimized pharmacokinetic properties.

Structural and Electronic Factors Influencing Amine Basicity

The basicity of the amino group in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one is not equivalent to that of a simple alkylamine. Several structural features contribute to the electron density on the nitrogen atom, thereby influencing its ability to accept a proton. The stability of the resulting conjugate acid is the ultimate determinant of basicity.[4]

-

The Pyridinone Ring System : The pyridinone ring itself is a complex electronic environment. The carbonyl group (C=O) at the 2-position is strongly electron-withdrawing through both induction and resonance. This effect tends to delocalize the lone pair of electrons from the amino group at the 3-position, reducing its availability for protonation and thus lowering its basicity compared to a simple aniline.

-

Bromo Substituent : The bromine atom at the 5-position is an electronegative halogen. It exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and, consequently, from the amino group. This effect further decreases the basicity of the amine.

-

N-Ethyl Group : The ethyl group attached to the ring nitrogen is an alkyl group, which is generally considered electron-donating through an inductive effect (+I). This effect can slightly increase the electron density within the ring system, potentially offering a minor counteraction to the electron-withdrawing effects of the carbonyl and bromo groups.

-

Nitrogen Hybridization : The nitrogen of the amino group is sp2 hybridized due to resonance with the ring system. Increased s-character in the hybrid orbital brings the lone pair closer to the nucleus, making it less available for bonding to a proton compared to an sp3 hybridized nitrogen found in typical alkylamines.[5][6]

Considering these factors, the pKa of the amino group in the target molecule is expected to be significantly lower than that of simple alkylamines (pKa ~9.5-11.0) and lower than that of aniline (pKa ~4.6) due to the additional electron-withdrawing groups.

Experimental Determination of pKa

Accurate pKa values are best determined through experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely adopted techniques.[7][8]

Potentiometric Titration

This classical method involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (a strong acid or base).[7][9] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal.[10]

-

Instrument Calibration : Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

-

Sample Preparation :

-

Accurately weigh and dissolve a sufficient amount of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one to achieve a final concentration of approximately 1-10 mM.[10]

-

The solvent should be deionized water. If solubility is limited, a co-solvent like methanol or ethanol can be used, but it's crucial to note that this will yield an apparent pKa (pKa') specific to that solvent system.[7]

-

Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[10]

-

-

Titration Procedure :

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially for basic pKa values.[7][10]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Since the amino group is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore near the site of ionization, causing the UV-Vis absorbance spectrum to change with pH.[11][12] It is particularly useful for compounds with low solubility or when only small amounts of sample are available.[7]

-

Initial Spectral Scans :

-

Prepare two stock solutions of the compound at a known concentration (e.g., 0.1 mM) in highly acidic (e.g., pH 1, 0.1 M HCl) and highly basic (e.g., pH 12, 0.01 M NaOH) aqueous solutions. This ensures the compound is fully protonated and fully deprotonated, respectively.

-

Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions to identify the spectra of the pure acidic (BH+) and basic (B) forms.

-

-

Wavelength Selection : Identify wavelengths where the absorbance difference between the acidic and basic forms is maximal.[11] Also, note the isosbestic point, where the absorbance is the same regardless of pH; measurements should not be taken here.[12]

-

Buffer Preparation : Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 7, in 0.5 pH unit increments).

-

Data Acquisition :

-

Prepare a series of samples by dissolving the compound at a constant concentration in each of the prepared buffers.

-

Measure the absorbance of each sample at the pre-selected analytical wavelength(s).

-

-

Data Analysis :

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12]

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry[1]: pKa = pH + log[(A - AB) / (ABH+ - A)] Where:

-

A is the absorbance at a given pH.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

ABH+ is the absorbance of the fully protonated (acidic) form.

-

-

The final pKa is the average of the values calculated across the buffer range.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods provide a rapid and cost-effective means of estimating pKa values, which is particularly valuable for screening large libraries of virtual compounds. Density Functional Theory (DFT) combined with a continuum solvation model is a highly accurate approach.[13][14]

The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°aq) using the following equation:

pKa = ΔG°aq / (2.303 * RT)

ΔG°aq is typically calculated using a thermodynamic cycle that separates the process into gas-phase and solvation energy components, which can be computed more accurately.

-

Structure Optimization : Optimize the 3D structures of both the neutral amine (B) and its protonated form (BH+) in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation : Perform frequency calculations on the optimized gas-phase structures to obtain the thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation : Perform single-point energy calculations on the gas-phase optimized structures using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to determine the free energy of solvation for both species (ΔGsolv(B) and ΔGsolv(BH+)).[15]

-

pKa Calculation : Calculate the final pKa using the appropriate thermodynamic cycle, which combines the gas-phase free energy of deprotonation and the solvation energies of all species involved (B, BH+, and H+). The free energy of the proton in solution is a well-established experimental value.

Sources

- 1. ijper.org [ijper.org]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirss.com [ijirss.com]

- 4. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Procedure for N-ethylation of 3-amino-5-bromo-2-pyridone

Application Note: Precision N-Ethylation of 3-Amino-5-Bromo-2-Pyridone

Executive Summary & Strategic Analysis

The N-ethylation of 3-amino-5-bromo-2-pyridone presents a classic chemoselectivity challenge in heterocyclic synthesis. The substrate contains three distinct nucleophilic sites:[1]

-

The Ring Nitrogen (N1): The desired target for scaffold decoration.[1]

-

The Exocyclic Amine (C3-NH₂): A competing nucleophile prone to alkylation.[1]

-

The Carbonyl Oxygen (C2=O): Susceptible to O-alkylation (forming alkoxypyridines) via lactam-lactim tautomerism.

Core Directive: This guide prioritizes the N1-selective ethylation while suppressing O-alkylation and preventing poly-alkylation of the primary amine. While direct alkylation is possible under strictly controlled conditions, the Protection-Deprotection Strategy is recommended for GMP-grade purity and scalability.

Mechanistic Insight & Regiocontrol

To achieve high fidelity, one must understand the electronic landscape of the substrate.[1]

-

Acidity & Nucleophilicity:

-

Hard/Soft Acid-Base (HSAB) Theory:

-

N-Alkylation: Favored by "soft" electrophiles (e.g., Ethyl Iodide) and thermodynamic control.

-

O-Alkylation: Favored by "hard" electrophiles (e.g., Triethyloxonium tetrafluoroborate) or significant steric hindrance at N1.

-

Amine Alkylation: Occurs if the electrophile is in excess or if the pyridone is not fully deprotonated (leaving the neutral amine to compete with the neutral pyridone).[1]

-

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway showing the competition between N1, O, and exocyclic N alkylation.

Experimental Protocols

Method A: The "Gold Standard" (Protection Strategy)

Recommended for: High-value intermediates, scale-up (>10g), and strict GMP requirements.

Rationale: Protecting the C3-amine with a tert-butyloxycarbonyl (Boc) group eliminates it as a competing nucleophile and sterically discourages O-alkylation near the C2/C3 region.

Step 1: Boc-Protection

-

Suspend 3-amino-5-bromo-2-pyridone (1.0 equiv) in 1,4-Dioxane/Water (1:1 v/v).

-

Add NaHCO₃ (2.5 equiv) followed by Boc₂O (1.2 equiv).

-

Stir at RT for 16 h . The suspension usually clears then precipitates the product.[1]

-

Workup: Acidify to pH 4 with 1M HCl, filter the white solid, wash with water, and dry.

Step 2: N-Ethylation

-

Dissolve N-Boc-3-amino-5-bromo-2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Cool to 0°C. Add Cs₂CO₃ (1.5 equiv). Note: Cs₂CO₃ is preferred over NaH for milder handling, though NaH (1.1 equiv) is faster.

-

Add Ethyl Iodide (EtI) (1.2 equiv) dropwise.

-

Allow to warm to RT and stir for 4-6 hours.

-

Workup: Pour into ice water. The N-ethyl product typically precipitates.[1] Filter and wash with hexanes to remove trace O-alkylated byproducts.

-

Yield Target: 85-95%

-

Step 3: Deprotection

-

Dissolve the intermediate in DCM .[1]

-

Add TFA (20% v/v) or 4M HCl in Dioxane . Stir for 2 h at RT.

-

Concentrate and neutralize with saturated NaHCO₃ to obtain the free base 1-ethyl-3-amino-5-bromo-2-pyridone .

Method B: The "Direct" Method (Stoichiometric Control)

Recommended for: Rapid screening, small scale (<500mg), or when protection steps are too costly.

Rationale: By exploiting the acidity difference (

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvation: Dissolve 3-amino-5-bromo-2-pyridone (1.0 equiv, e.g., 500 mg) in anhydrous DMSO (5 mL). DMSO promotes N-alkylation over O-alkylation better than DMF.

-

Deprotonation: Add NaH (60% dispersion in oil, 1.05 equiv) at 0°C.

-

Observation: Evolution of H₂ gas.[1] Stir for 30 mins until gas evolution ceases and the solution becomes clear/yellow (formation of the pyridone anion).

-

-

Alkylation: Add Ethyl Iodide (1.0 equiv exactly) dropwise via syringe at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add Saturated NH₄Cl solution (2 mL).

-

Extraction: Extract with EtOAc (3x). Wash organics with Water (2x) and Brine (1x) to remove DMSO.

-

Purification: Column chromatography (SiO₂) is usually required to separate traces of bis-alkylated byproduct.

-

Eluent: 2-5% MeOH in DCM.

-

Data Analysis & Validation

To confirm the regiochemistry, use 1H NMR and NOESY/ROESY .[1]

Table 1: Diagnostic NMR Signals (DMSO-d6)

| Feature | Substrate (Starting Material) | Target (N1-Ethyl) | Impurity (O-Ethyl) | Impurity (N-Amine Ethyl) |

| Ethyl Group | None | Triplet (~1.3 ppm) Quartet (~3.9 ppm) | Triplet (~1.3 ppm)Quartet (~4.4 ppm) | Triplet (~1.1 ppm)Quartet (~3.1 ppm) |

| Ring Protons | 2 Distinct Doublets | 2 Distinct Doublets | Shifts downfield (aromatic character increases) | Similar to Target |

| NH Signal | Broad singlet (~11-12 ppm) | Absent | Absent | Present (Ring NH) |

| NOE Signal | - | Strong NOE between N-CH₂ and C6-H | No NOE between O-CH₂ and C6-H | NOE between N-CH₂ and C4-H |

Critical QC Check: The N-methylene quartet for N-ethyl pyridones typically appears around 3.8 - 4.0 ppm . If the quartet is deshielded to 4.3 - 4.5 ppm , you have likely formed the O-ethyl ether .[1]

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Conversion | Poor solubility of the anion. | Switch solvent from DMF to DMSO or NMP.[1] Ensure NaH is fresh. |

| O-Alkylation (Major) | "Hard" conditions or steric bulk. | Use LiBr as an additive (lithium coordinates oxygen, blocking it). Switch base to Cs₂CO₃. |

| Bis-Alkylation (Amine) | Excess electrophile. | Strictly limit EtI to 1.0 equiv. Use Method A (Boc Protection). |

| Black Tar/Decomp | Oxidative instability of free amine.[1] | Perform all steps under Argon.[1] Degas solvents.[1][5] |

References

-

Regioselective N-Alkylation of 2-Pyridones

-

Micellar Systems for Green Alkylation

- "Mild and Regioselective N-Alkylation of 2-Pyridones in Water.

-

Synthesis of 3-Amino-5-Bromopyridine Derivatives (Analogous Chemistry)

-

pKa Values of Heterocycles

-

Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Optimized C-N Cross-Coupling Strategies for 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Executive Summary & Strategic Analysis

This technical guide details the Buchwald-Hartwig amination of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one (CAS: Specific to derivative, generic scaffold referenced). This substrate presents a unique "Janus" challenge in medicinal chemistry: it possesses both an electrophilic site (C5-Bromide) and a nucleophilic site (C3-Primary Amine).

The Chemoselectivity Challenge

The core difficulty with this scaffold is oligomerization . In a standard cross-coupling environment, the C3-amine of one molecule can react with the C5-bromide of another, leading to uncontrolled polymerization (self-coupling).

-

Target Reaction: Coupling the C5-Br with an external amine (R-NH₂).

-

Competing Reaction: Self-coupling (Substrate-NH₂ attacking Substrate-Br).

Mechanistic Strategy

To achieve high yields, we must exploit nucleophilicity differentials or utilize protecting group strategies .

-

Direct Coupling (Secondary Amines): If the external coupling partner is a sterically accessible secondary amine (e.g., morpholine, piperazine), it is significantly more nucleophilic than the electron-deficient C3-heteroaryl amine. Kinetic selectivity favors the cross-product.

-

Protected Coupling (Primary Amines/Anilines): If the external partner is a primary amine or aniline, its nucleophilicity is comparable to the substrate's C3-amine. Protection of the C3-amine (e.g., Boc, Acetyl) is mandatory to prevent self-polymerization.

Decision Matrix & Workflow

The following decision tree outlines the experimental logic required to select the correct protocol based on your external amine partner.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on external amine nucleophilicity.

Detailed Protocols

Protocol A: Direct Coupling (Secondary Amines)

Use this protocol when the external amine is a secondary cyclic or acyclic amine.

Rationale: Secondary amines react faster with the oxidative addition complex than the substrate's own electron-poor primary amine.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one |

| External Amine | 1.2 - 1.5 | Nucleophile | Secondary amine (e.g., Morpholine) |

| Catalyst | 0.02 - 0.05 | Catalyst | BrettPhos Pd G3 (preferred) or RuPhos Pd G3 |

| Base | 2.0 | Base | NaOtBu (Sodium tert-butoxide) |

| Solvent | [0.2 M] | Medium | 1,4-Dioxane (anhydrous) |

Step-by-Step Methodology

-

Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Solids Addition: Charge the vial with the Substrate (1.0 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%).

-

Note: BrettPhos Pd G3 is air-stable, allowing benchtop weighing, but the reaction must be purged.

-

-

Purging: Seal the vial with a septum cap. Evacuate and backfill with inert gas (N₂/Ar) three times.

-

Liquids Addition: Inject anhydrous 1,4-Dioxane via syringe. If the External Amine is liquid, add it now. If solid, it should have been added in Step 2.

-

Reaction: Place the vial in a pre-heated block at 80–100°C . Stir vigorously (800 rpm).

-

Monitoring: Check by LCMS at 1 hour. The disappearance of the bromine isotope pattern (1:1 ratio at M/M+2) confirms conversion.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate in vacuo.[1]

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Protected Coupling (Primary Amines/Anilines)

Use this protocol for primary amines or anilines to prevent self-polymerization.

Rationale: Protecting the C3-amine as a carbamate (Boc) eliminates its nucleophilicity, forcing the catalyst to couple exclusively with the external amine.

Phase 1: Protection (Boc-Anhydride)

-

Dissolve Substrate in THF/H₂O (1:1).

-

Add NaHCO₃ (2.0 equiv) and Boc₂O (1.2 equiv).

-

Stir at RT for 4-16h.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate. Verify N-Boc product formation.

Phase 2: Cross-Coupling

Reagents similar to Protocol A, but Base selection is critical.

| Component | Equiv. | Role | Notes |

| N-Boc Substrate | 1.0 | Electrophile | Protected scaffold |

| External Amine | 1.2 | Nucleophile | Primary Amine / Aniline |

| Catalyst | 0.05 | Catalyst | BrettPhos Pd G3 (Alkyl amines) or Xantphos Pd G3 (Anilines) |

| Base | 2.0 | Base | Cs₂CO₃ (Milder) or K₃PO₄ |

| Solvent | [0.2 M] | Medium | 1,4-Dioxane or Toluene |

Step-by-Step Methodology

-

Setup: Charge an inert-purged vial with N-Boc Substrate , Cs₂CO₃ , and Catalyst .

-

Addition: Add solvent and External Amine .

-

Heating: Heat to 90–100°C for 4–12 hours.

-

Note: Primary amines are slower to react than secondary amines; ensure full conversion by LCMS before stopping.

-

-

Workup: Filter through Celite, concentrate.

-

Deprotection (Optional): If the free amine is required immediately, treat the crude intermediate with TFA/DCM (1:4) for 1 hour at RT, then neutralize and purify.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation | Switch to BrettPhos Pd G3 . It is specifically designed to resist inhibition by heterocycles containing multiple nitrogen atoms [1, 2]. |

| Debromination (Reduction) | Switch solvent from Dioxane to Toluene . Ensure the solvent is rigorously anhydrous. | |

| Self-Coupling (Dimers) | Competitive Nucleophilicity | STOP. You must use Protocol B (Protection). The C3-amine is interfering. |

| Black Precipitate (Pd Black) | Ligand dissociation | Increase ligand loading (add 2-5 mol% extra free ligand) or lower temperature to 80°C. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step at the C5-Br position which drives the reaction.

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination using L-Pd(0) species.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218.

Sources

Applikations- und Protokollhandbuch: Strategien zur Derivatisierung der C5-Brom-Position in 1-Ethylpyridin-2(1H)-on

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-Ethyl-5-brompyridin-2(1H)-on, einem wichtigen Baustein für die Entwicklung pharmazeutischer Wirkstoffe. Anstatt einer starren Vorlage zu folgen, ist dieser Leitfaden so strukturiert, dass er einen tiefen Einblick in die zugrunde liegende Chemie und die praktische Anwendung der wichtigsten palladiumkatalysierten Kreuzkupplungsreaktionen bietet.

Einleitung: Die Bedeutung von 2-Pyridon-Derivaten

Das 2-Pyridon-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in einer Vielzahl von biologisch aktiven Naturstoffen und synthetischen Pharmazeutika wieder. Die Funktionalisierung der C5-Position von 1-Ethyl-5-brompyridin-2(1H)-on eröffnet den Zugang zu einer breiten Palette von Analoga, die für das Screening von Leitstrukturen und die Optimierung von Wirkstoffkandidaten von entscheidender Bedeutung sind. Die Brom-Substitution an der C5-Position dient als vielseitiger "Griff", der durch moderne Kreuzkupplungsmethoden durch eine Vielzahl von funktionellen Gruppen ersetzt werden kann.

Dieser Leitfaden konzentriert sich auf drei der leistungsstärksten und am weitesten verbreiteten palladiumkatalysierten Reaktionen zur Bildung von Kohlenstoff-Kohlenstoff- (C-C) und Kohlenstoff-Stickstoff- (C-N) Bindungen:

-

Suzuki-Miyaura-Kupplung: Zur Einführung von Aryl- und Heteroarylgruppen.

-

Sonogashira-Kupplung: Zur Einführung von Alkinylgruppen.

-

Buchwald-Hartwig-Aminierung: Zur Einführung von Aryl- und Alkylaminogruppen.

Für jede dieser Reaktionen werden die mechanistischen Grundlagen, bewährte Protokolle und die Kausalität hinter den experimentellen Entscheidungen erläutert, um Forschern ein robustes und reproduzierbares methodisches Rüstzeug an die Hand zu geben.

Suzuki-Miyaura-Kupplung: Synthese von 5-Aryl-1-ethylpyridin-2(1H)-onen

Die Suzuki-Miyaura-Reaktion ist eine äußerst vielseitige Methode zur Bildung von C(sp²)-C(sp²)-Bindungen durch die Kupplung eines Organobor-Reagenzes (typischerweise eine Boronsäure oder ein Boronsäureester) mit einem organischen Halogenid.[1][2][3] Diese Reaktion zeichnet sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen, die Verwendung von milden Reaktionsbedingungen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.[4][5]

Mechanistischer Einblick und Kausalität

Der katalytische Zyklus der Suzuki-Kupplung umfasst drei grundlegende Schritte: die oxidative Addition, die Transmetallierung und die reduktive Eliminierung.[2][6]

-

Oxidative Addition: Ein Palladium(0)-Komplex reagiert mit dem 1-Ethyl-5-brompyridin-2(1H)-on, wobei die C-Br-Bindung gespalten wird und ein Palladium(II)-Komplex entsteht. Die Wahl des Liganden am Palladium ist hier entscheidend, da sterisch anspruchsvolle und elektronenreiche Phosphinliganden diesen Schritt oft beschleunigen.

-

Transmetallierung: In diesem Schritt wird die organische Gruppe vom Bor-Reagenz auf das Palladium(II)-Zentrum übertragen. Dieser Prozess wird durch eine Base (z. B. Carbonate oder Phosphate) aktiviert, die das Bor-Atom koordiniert und dessen Nukleophilie erhöht.[5] Die Verwendung eines wässrigen Lösungsmittelsystems kann die Löslichkeit der anorganischen Base fördern und die Transmetallierung beschleunigen.

-

Reduktive Eliminierung: Der letzte Schritt bildet die neue C-C-Bindung, indem der gewünschte 5-Aryl-2-pyridon-Produkt vom Palladiumzentrum abgespalten wird. Der aktive Palladium(0)-Katalysator wird dabei regeneriert und kann in einen neuen Zyklus eintreten.

Protokoll: Allgemeine Vorschrift zur Suzuki-Miyaura-Kupplung

Dieses Protokoll ist eine allgemeine Richtlinie und muss möglicherweise für spezifische Boronsäuren optimiert werden.

Reagenzien und Materialien:

-

1-Ethyl-5-brompyridin-2(1H)-on (1.0 Äquiv.)

-

Arylboronsäure (1.2 - 1.5 Äquiv.)

-

Palladium(II)-acetat (Pd(OAc)₂) (2-5 mol%)

-

Phosphinligand (z.B. SPhos, XPhos, PPh₃) (4-10 mol%)

-

Base (z.B. K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 Äquiv.)

-

Entgastes Lösungsmittel (z.B. 1,4-Dioxan/H₂O 4:1, Toluol/H₂O, DMF)

-

Reaktionsgefäß (z.B. Schlenk-Rohr oder Mikrowellen-Vial)

-

Inertgasatmosphäre (Argon oder Stickstoff)

Schritt-für-Schritt-Anleitung:

-

Vorbereitung: In einem ofengetrockneten Reaktionsgefäß werden 1-Ethyl-5-brompyridin-2(1H)-on, die Arylboronsäure, die Base, der Palladium-Präkatalysator (z.B. Pd(OAc)₂) und der Ligand eingewogen.

-

Inertisierung: Das Gefäß wird verschlossen und mehrmals evakuiert und mit einem Inertgas (Argon oder Stickstoff) gespült, um Sauerstoff zu entfernen, der den Katalysator desaktivieren kann.

-

Lösungsmittelzugabe: Das entgaste Lösungsmittel wird über eine Spritze zugegeben.

-

Reaktion: Die Reaktionsmischung wird unter Rühren auf die gewünschte Temperatur (typischerweise 80-110 °C) erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

-

Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Wasser oder einer gesättigten Ammoniumchloridlösung verdünnt und mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine 5-Aryl-1-ethylpyridin-2(1H)-on zu erhalten.

Vergleichstabelle für typische Suzuki-Kupplungsbedingungen

| Katalysatorsystem | Base | Lösungsmittel | Temperatur (°C) | Typische Ausbeute (%) | Referenz |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxan / H₂O | 90 - 100 | 70 - 95 | [4] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluol / H₂O | 100 - 110 | 80 - 98 | [2] |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 80 - 90 | 75 - 95 | [7] |

Die Ausbeuten sind repräsentativ für Kupplungen von Brompyridinen und können für das spezifische Substrat variieren.

Sonogashira-Kupplung: Synthese von 5-Alkinyl-1-ethylpyridin-2(1H)-onen

Die Sonogashira-Kupplung ist eine fundamentale Reaktion zur Bildung von C(sp²)-C(sp)-Bindungen, bei der ein Aryl- oder Vinylhalogenid mit einem terminalen Alkin gekoppelt wird.[1][8] Diese Reaktion wird typischerweise durch ein Palladium-Katalysatorsystem in Gegenwart eines Kupfer(I)-Cokatalysators und einer Aminbase vermittelt.[9][10] Sie ermöglicht die direkte Einführung einer Alkinyl-Funktionalität, die als vielseitiger Baustein für weitere Transformationen, wie z.B. Click-Chemie oder Cycloadditionen, dient.

Mechanistischer Einblick und Kausalität

Der Mechanismus der Sonogashira-Kupplung besteht aus zwei miteinander verknüpften katalytischen Zyklen, einem für Palladium und einem für Kupfer.[1][9]

-

Palladium-Zyklus: Ähnlich wie bei der Suzuki-Kupplung beginnt der Zyklus mit der oxidativen Addition des Palladium(0)-Katalysators an die C-Br-Bindung des 2-Pyridons.

-

Kupfer-Zyklus: Parallel dazu reagiert das terminale Alkin mit dem Kupfer(I)-Salz (typischerweise CuI) in Gegenwart der Aminbase (z.B. Triethylamin oder Diisopropylamin). Die Base deprotoniert das Alkin, und das resultierende Acetylid bildet einen Kupfer(I)-acetylid-Komplex. Dieser Schritt erhöht die Nukleophilie des Alkins.

-

Transmetallierung: Der Kupferacetylid-Komplex überträgt die Alkinylgruppe auf den Palladium(II)-Komplex. Dies ist oft der geschwindigkeitsbestimmende Schritt.

-

Reduktive Eliminierung: Das Endprodukt, das 5-Alkinyl-2-pyridon, wird gebildet, und der Palladium(0)-Katalysator wird regeneriert.

Die Rolle des Kupfers besteht darin, die Bildung des reaktiven Acetylids unter den milden basischen Bedingungen zu erleichtern. Die Aminbase dient sowohl als Base zur Deprotonierung des Alkins als auch als Lösungsmittel und Ligand.

Protokoll: Allgemeine Vorschrift zur Sonogashira-Kupplung

Reagenzien und Materialien:

-

1-Ethyl-5-brompyridin-2(1H)-on (1.0 Äquiv.)

-

Terminales Alkin (1.1 - 1.5 Äquiv.)

-

Palladium-Katalysator (z.B. PdCl₂(PPh₃)₂) (1-3 mol%)

-

Kupfer(I)-iodid (CuI) (2-5 mol%)

-

Aminbase (z.B. Triethylamin (Et₃N), Diisopropylamin (DIPA)) (2.0 - 3.0 Äquiv. oder als Lösungsmittel)

-

Entgastes aprotisches Lösungsmittel (z.B. THF, DMF, Toluol)

-

Reaktionsgefäß und Inertgasatmosphäre

Schritt-für-Schritt-Anleitung:

-

Vorbereitung: In einem Schlenk-Rohr werden 1-Ethyl-5-brompyridin-2(1H)-on, der Palladium-Katalysator und Kupfer(I)-iodid unter Inertgasatmosphäre vorgelegt.

-

Lösungsmittel und Base: Das entgaste Lösungsmittel und die Aminbase werden zugegeben.

-

Alkinzugabe: Das terminale Alkin wird langsam, ggf. über eine Spritze, zur gerührten Mischung gegeben.

-

Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-80 °C) gerührt, bis der Umsatz vollständig ist (Kontrolle mittels DC oder LC-MS).

-

Aufarbeitung: Die Reaktionsmischung wird durch ein kurzes Kieselgel- oder Celite-Pad filtriert, um die Katalysatorreste zu entfernen. Das Filtrat wird im Vakuum eingeengt.

-

Extraktion: Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser oder gesättigter Ammoniumchloridlösung gewaschen, um die Aminbase und Salze zu entfernen.

-

Reinigung: Die organische Phase wird getrocknet, eingeengt und der Rückstand mittels Säulenchromatographie gereinigt.

Vergleichstabelle für typische Sonogashira-Bedingungen

| Katalysatorsystem | Base | Lösungsmittel | Temperatur (°C) | Typische Ausbeute (%) | Referenz |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 - 80 | 85 - 95 | [8] |

| Pd(PPh₃)₄ / CuI | DIPA | THF | RT - 50 | 80 - 96 | [11] |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluol | 80 - 100 | 75 - 90 | [12] |

Die Ausbeuten sind repräsentativ für Kupplungen von Brompyridinen und können für das spezifische Substrat variieren.

Buchwald-Hartwig-Aminierung: Synthese von 5-Amino-1-ethylpyridin-2(1H)-onen

Die Buchwald-Hartwig-Aminierung ist eine der wichtigsten Methoden zur Bildung von C-N-Bindungen.[6][13] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer breiten Palette von primären und sekundären Aminen, einschließlich Anilinen, Alkylaminen und verschiedenen Heterozyklen.[14] Diese Reaktion ist für die Arzneimittelforschung von immenser Bedeutung, da die Arylamin-Einheit ein häufiges Strukturelement in pharmazeutischen Wirkstoffen ist.

Mechanistischer Einblick und Kausalität

Der Mechanismus ähnelt dem der Suzuki-Kupplung, wobei der entscheidende Unterschied in der Natur des Nukleophils liegt.[6][14]

-

Oxidative Addition: Der Pd(0)-Katalysator addiert an die C-Br-Bindung des Pyridons.

-

Amin-Koordination und Deprotonierung: Das Amin koordiniert an das Palladium(II)-Zentrum. Eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butanolat, NaOtBu) ist erforderlich, um das koordinierte Amin zu deprotonieren und ein Palladium-Amido-Komplex zu bilden. Die Wahl der Base ist kritisch; sie muss stark genug sein, um das Amin zu deprotonieren, darf aber nicht mit dem Substrat oder Produkt reagieren.

-

Reduktive Eliminierung: Das C-N-gekuppelte Produkt wird freigesetzt, und der Pd(0)-Katalysator wird für den nächsten Zyklus regeneriert.

Die Wahl des Liganden ist bei der Buchwald-Hartwig-Aminierung von entscheidender Bedeutung. Sterisch anspruchsvolle, elektronenreiche Biarylphosphin-Liganden (z.B. XPhos, RuPhos, BrettPhos) sind oft notwendig, um die reduktive Eliminierung zu fördern und unerwünschte Nebenreaktionen wie die β-Hydrid-Eliminierung zu unterdrücken.[15]

Protokoll: Allgemeine Vorschrift zur Buchwald-Hartwig-Aminierung

Reagenzien und Materialien:

-

1-Ethyl-5-brompyridin-2(1H)-on (1.0 Äquiv.)

-

Amin (primär oder sekundär) (1.1 - 1.5 Äquiv.)

-

Palladium-Präkatalysator (z.B. Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Biarylphosphin-Ligand (z.B. BINAP, Xantphos, BrettPhos) (2-10 mol%)

-

Starke Base (z.B. NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 Äquiv.)

-

Wasserfreies, entgastes aprotisches Lösungsmittel (z.B. Toluol, Dioxan)

-

Reaktionsgefäß und Inertgasatmosphäre

Schritt-für-Schritt-Anleitung:

-

Vorbereitung: In einem ofengetrockneten Schlenk-Rohr unter Inertgasatmosphäre werden der Palladium-Präkatalysator und der Ligand im Lösungsmittel gelöst und kurz gerührt, um den aktiven Katalysator zu bilden.

-

Reagenzienzugabe: Anschließend werden 1-Ethyl-5-brompyridin-2(1H)-on, das Amin und die Base zugegeben. Die Base sollte als letztes und unter sorgfältiger Inertgas-Gegenstromtechnik zugegeben werden, da sie oft luft- und feuchtigkeitsempfindlich ist.

-

Reaktion: Die Mischung wird unter Rühren auf die erforderliche Temperatur (typischerweise 80-120 °C) erhitzt, bis die Reaktion abgeschlossen ist (Kontrolle mittels DC oder LC-MS).

-

Aufarbeitung: Die Reaktion wird abgekühlt, über Celite filtriert, um Feststoffe zu entfernen, und das Filtrat im Vakuum eingeengt.

-

Extraktion und Reinigung: Der Rückstand wird zwischen Wasser und einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan) verteilt. Die organische Phase wird gewaschen, getrocknet und eingeengt. Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie.

Vergleichstabelle für typische Buchwald-Hartwig-Bedingungen

| Katalysatorsystem | Base | Lösungsmittel | Temperatur (°C) | Typische Ausbeute (%) | Referenz |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluol | 100 - 110 | 70 - 90 | [16] |

| Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxan | 100 | 75 - 95 | [15] |

| BrettPhos Pd G3 | NaOtBu | Toluol | 80 - 100 | 80 - 99 | [15] |

Die Ausbeuten sind repräsentativ für Kupplungen von Brompyridinen und können für das spezifische Substrat variieren.

Schlussfolgerung und Ausblick

Die palladiumkatalysierten Kreuzkupplungsreaktionen nach Suzuki-Miyaura, Sonogashira und Buchwald-Hartwig stellen robuste und vielseitige Werkzeuge für die Derivatisierung von 1-Ethyl-5-brompyridin-2(1H)-on dar. Die Wahl der Methode hängt von der gewünschten funktionellen Gruppe ab, die an der C5-Position eingeführt werden soll.

-

Die Suzuki-Kupplung ist die Methode der Wahl für die Einführung von Aryl- und Heteroaryl-Einheiten.

-

Die Sonogashira-Kupplung bietet einen direkten Zugang zu Alkinyl-Derivaten, die als vielseitige Intermediate für weitere Synthesen dienen.

-

Die Buchwald-Hartwig-Aminierung ist unverzichtbar für die Synthese von Arylaminen, einem Schlüsselelement in vielen pharmazeutischen Wirkstoffen.

Für alle drei Methoden ist die sorgfältige Auswahl und Optimierung des Katalysatorsystems (Palladiumquelle und Ligand), der Base und der Reaktionsbedingungen entscheidend für den Erfolg. Die hier vorgestellten Protokolle bieten eine solide Ausgangsbasis für die experimentelle Arbeit. Es wird jedoch dringend empfohlen, die Originalliteratur für spezifische Substratkombinationen zu konsultieren, um die Reaktionsbedingungen fein abzustimmen und optimale Ergebnisse zu erzielen. Die kontinuierliche Entwicklung neuer Liganden und Katalysatorsysteme wird die Effizienz und den Anwendungsbereich dieser wichtigen Transformationen in der Zukunft weiter ausbauen.

Referenzen

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Allais, C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Sonogashira Coupling. NROChemistry. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Prendergast, A. M., et al. (2017). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]

-

A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

-

Paju, A., et al. (2009). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 50(47), 6567-6569.

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry. [Link]

-

Prendergast, A. M., et al. (2017). Access to some C5-cyclised 2 pyrones and 2-pyridones via direct arylation; retention of chloride as. . [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. [Link]

-

Suzuki-Miyaura coupling (or Suzuki coupling). (2024, October 10). Chemistry LibreTexts. [Link]

-

Prendergast, A. M., et al. (2017). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. [Link]

-

Prendergast, A. M., et al. (2017). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010, December 10). MDPI. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. [Link]

-

Iridium Catalyzed Functionalization of C-H Bonds. Michigan State University. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Overview of the Synthetic Pathway

The synthesis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one typically proceeds in two key stages: first, the synthesis of the precursor 3-amino-5-bromopyridin-2(1H)-one, followed by the N-alkylation with an ethylating agent. Understanding the nuances of each step is critical for a successful outcome.

Caption: General two-stage synthesis of the target molecule.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

A. Precursor Synthesis: 3-Amino-5-bromopyridin-2(1H)-one

Question 1: I am having trouble synthesizing the precursor, 3-amino-5-bromopyridin-2(1H)-one. What are the recommended starting materials and methods?

There are several established routes to synthesize 3-amino-5-bromopyridin-2(1H)-one. A common and effective method starts from 2-amino-3-hydroxypyridine. This involves a three-step process of ring closure, bromination, and hydrolysis.[1] Another approach is the direct hydroxylation of 3-amino-5-bromopyridine.

Question 2: My bromination of the pyridinone precursor is giving me a mixture of products, including di-brominated species. How can I improve the selectivity?

Over-bromination is a common side reaction.[2] To improve selectivity for the mono-brominated product:

-

Control Stoichiometry: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess may be needed, but a large excess will lead to di-bromination.

-

Temperature Control: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

-

Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

B. N-Alkylation: Introducing the Ethyl Group

Question 3: My N-alkylation of 3-amino-5-bromopyridin-2(1H)-one is resulting in a low yield of the desired product. What are the likely causes?

Low yields in the N-alkylation step can be attributed to several factors:

-